IMD-biphenylA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IMD-biphenylA is a novel imidazoquinolinone-based dimer that functions as an NF-κB immunomodulator. It enhances the adjuvant properties of small molecule immune potentiators, making it a valuable compound in the field of immunology .
Vorbereitungsmethoden
The synthesis of IMD-biphenylA involves the conjugation of a TLR 7/8 imidazoquinolinone derivative with a conjugatable amine handle to vanillin, catechol, and honokiol derivatives The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the dimer structure
Analyse Chemischer Reaktionen
IMD-biphenylA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
IMD-biphenylA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of imidazoquinolinone-based dimers in various chemical reactions.
Industry: Its role as an immunomodulator makes it valuable in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
IMD-biphenylA exerts its effects by modulating the NF-κB signaling pathway. It enhances the adjuvant properties of small molecule immune potentiators by improving their ability to activate immune responses . The molecular targets involved include various components of the NF-κB pathway, such as IκBα and RelA/p65 .
Vergleich Mit ähnlichen Verbindungen
IMD-biphenylA is unique due to its imidazoquinolinone-based dimer structure and its specific function as an NF-κB immunomodulator. Similar compounds include:
IMD-biphenylB: Another imidazoquinolinone-based dimer with similar immunomodulatory properties.
IMD-biphenylC: Functions similarly to this compound but with different structural modifications.
Tectochrysin: An antioxidant that also modulates NF-κB signaling.
These compounds share similar mechanisms of action but differ in their specific structures and the extent of their effects on the NF-κB pathway.
Eigenschaften
Molekularformel |
C35H33N5O2 |
---|---|
Molekulargewicht |
555.7 g/mol |
IUPAC-Name |
N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-3-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C35H33N5O2/c1-2-3-14-31-39-32-33(29-12-4-5-13-30(29)38-34(32)36)40(31)22-24-17-15-23(16-18-24)21-37-35(42)27-10-6-8-25(19-27)26-9-7-11-28(41)20-26/h4-13,15-20,41H,2-3,14,21-22H2,1H3,(H2,36,38)(H,37,42) |
InChI-Schlüssel |
JQAJCISPYMOPPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=CC=CC(=C4)C5=CC(=CC=C5)O)C6=CC=CC=C6N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.